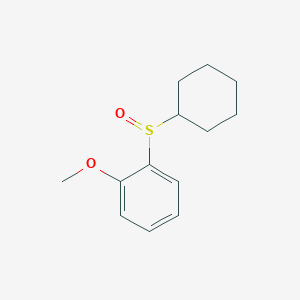![molecular formula C16H13BrN4O3 B12316388 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316388.png)
3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Bromphenyl)-1-(2-Carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-ensäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Bromphenylgruppe, eine Carbamoylethylgruppe und eine Pyrazolylgruppe beinhaltet. Diese Verbindung ist aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse .
Herstellungsmethoden
Eine gängige Methode beinhaltet die Suzuki–Miyaura-Kupplungsreaktion, eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion ist bekannt für ihre milden Bedingungen und ihre Toleranz gegenüber funktionellen Gruppen, wodurch sie sich für die Synthese komplexer organischer Moleküle eignet.
Vorbereitungsmethoden
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
3-[3-(4-Bromphenyl)-1-(2-Carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-ensäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Cyanid).
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Bromphenyl)-1-(2-Carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-ensäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Referenzsubstanz für Arzneimittelverunreinigungen und Reagenzien verwendet.
Industrie: Es wird bei der Synthese und Entwicklung neuer Materialien und Chemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-[3-(4-Bromphenyl)-1-(2-Carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-ensäure beinhaltet seine Interaktion mit bestimmten molekularen Zielen und Signalwegen. So wurde gezeigt, dass es die Acetylcholinesterase-Aktivität beeinflusst, die für die Hydrolyse von Acetylcholin im cholinergen Nervensystem entscheidend ist . Diese Interaktion kann zu Veränderungen in der Nervenimpulsübertragung und Verhaltenseffekten führen.
Wirkmechanismus
The mechanism of action of 3-[3-(4-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect acetylcholinesterase activity, which is crucial for the hydrolysis of acetylcholine in the cholinergic nervous system . This interaction can lead to changes in nerve pulse transmission and behavioral effects.
Vergleich Mit ähnlichen Verbindungen
3-[3-(4-Bromphenyl)-1-(2-Carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-ensäure ist aufgrund ihrer spezifischen Kombination von funktionellen Gruppen und ihrer potenziellen biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen andere Pyrazolderivate, wie zum Beispiel:
4-(3-(4-Bromphenyl)-5-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzolsulfonamid: Diese Verbindung wurde auf ihre neurotoxischen Wirkungen untersucht.
3-(3-Bromphenyl)-1-(2-Carbamoylethyl)-1H-pyrazol-4-yl-Derivate: Diese Verbindungen teilen ähnliche strukturelle Merkmale und wurden auf ihre biologischen Aktivitäten untersucht.
Eigenschaften
Molekularformel |
C16H13BrN4O3 |
|---|---|
Molekulargewicht |
389.20 g/mol |
IUPAC-Name |
(E)-3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)/b11-7+ |
InChI-Schlüssel |
BDLNALUQJNZQQE-YRNVUSSQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC(=O)N)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)

![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)
![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316349.png)
![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B12316354.png)
![1H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,2-amino-4,7-dihydro-4-oxo-7-b-D-ribofuranosyl-](/img/structure/B12316363.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate](/img/structure/B12316368.png)

![3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12316373.png)
